DQP1105 DQP1105 DQP1105 is an NMDA receptor antagonist. It selectively inhibits glutamate-induced currents in Xenopus oocytes expressing rat NR2C and NR2D subunit-containing NMDA receptors (IC50s = 8.5 and 2.7 µM, respectively) over NR2A, NR2B, NRA1, and NRK2 subunit-containing receptors (IC50s = 206, 121, 198, and 153 µM, respectively).
DQP-1105 is a negative allosteric modulator of the GluN2C/D NMDA receptor inhibiting receptor function more potently when glutamate is present.
Brand Name: Vulcanchem
CAS No.: 380560-89-4
VCID: VC0526614
InChI: InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36)
SMILES: O=C(O)CCC(N1N=C(C2C(N=C3C=CC(C)=CC3=C2C4=CC=CC=C4)=O)CC1C5=CC=C(Br)C=C5)=O
Molecular Formula: C29H24BrN3O4
Molecular Weight: 558.43

DQP1105

CAS No.: 380560-89-4

Cat. No.: VC0526614

Molecular Formula: C29H24BrN3O4

Molecular Weight: 558.43

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

DQP1105 - 380560-89-4

Specification

CAS No. 380560-89-4
Molecular Formula C29H24BrN3O4
Molecular Weight 558.43
IUPAC Name 4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Standard InChI InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36)
Standard InChI Key ACUGSRUCGXYFTL-UHFFFAOYSA-N
SMILES O=C(O)CCC(N1N=C(C2C(N=C3C=CC(C)=CC3=C2C4=CC=CC=C4)=O)CC1C5=CC=C(Br)C=C5)=O
Appearance Solid powder

Introduction

Chemical Structure and Properties

DQP1105 is chemically known as 5-(4-Bromophenyl)-3-(1,2-dihydro-6-methyl-2-oxo-4-phenyl-3-quinolinyl)-4,5-dihydro-γ-oxo-1H-pyrazole-1-butanoic acid . It possesses a complex molecular structure featuring a dihydroquinoline–pyrazoline core, which confers its specific binding properties.

Chemical Identity

The compound has the following chemical characteristics:

  • Molecular Formula: C29H24BrN3O4

  • Molecular Weight: 558.42 g/mol

  • CAS Number: 380560-89-4

  • Additional nomenclature: 4-((R)-5-(4-bromophenyl)-3-((R)-6-methyl-2-oxo-4-phenyl-2,3-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

  • Synonyms: KB-272091, GTPL7843, Q27077110

Physical and Chemical Properties

DQP1105 exhibits specific properties that are important for its experimental handling:

  • Solubility: <55.84 mg/ml in dimethyl sulfoxide (DMSO)

  • Recommended storage: -20°C

  • Purity: Typically supplied at ≥97% purity for research applications

Pharmacological Activity

The compound demonstrates remarkable pharmacological selectivity, making it a valuable tool for studying specific NMDA receptor subtypes.

Selectivity Profile

DQP1105 exhibits selective antagonism toward NMDA receptors containing specific subunits, with the following inhibitory concentration (IC50) values:

Receptor SubtypeIC50 Value (μM)
GluN2D-containing2.7
GluN2C-containing8.5
GluN2B-containing121
GluK2-containing153
GluA1-containing198
GluN2A-containing206

This data demonstrates that DQP1105 displays over 50-fold selectivity for GluN2D- and GluN2C-containing receptors over other subtypes , making it one of the most selective GluN2C/2D antagonists currently available for research.

Functional Effects

DQP1105 has been observed to reduce the frequency of channel opening in NMDA receptors . Importantly, this inhibition occurs without significantly altering the mean open time or single-channel conductance of the receptors . These characteristics suggest that the compound acts through a mechanism that affects channel gating rather than channel pore properties.

Mechanism of Action

The unique pharmacological profile of DQP1105 is underpinned by a specific molecular mechanism of action.

Noncompetitive Antagonism

DQP1105 functions as a noncompetitive NMDA receptor antagonist . This classification is supported by several key observations:

  • Its inhibitory effect is voltage-independent

  • The inhibition cannot be surmounted by increasing concentrations of either coagonist (glutamate or glycine)

  • The compound appears to inhibit a pregating step without changing the stability of the open pore conformation

Glutamate-Dependent Mechanism

A notable feature of DQP1105's action is its dependency on glutamate binding. Research has shown that the affinity of DQP1105 increases after GluN1/GluN2D NMDA receptors bind glutamate . This phenomenon was revealed through comparative studies of NMDA receptor response time courses under different conditions:

  • When cells were preincubated with DQP1105 prior to agonist application

  • When DQP1105 was coapplied with the agonist

In both scenarios, agonist-evoked GluN1/GluN2D receptor current responses exhibited an initial peak response, followed by a concentration-dependent relaxation to a steady-state level of inhibition . This pattern indicates that DQP1105 affinity is enhanced following glutamate application.

Structural Determinants of Selectivity

Evaluation of DQP1105 inhibition of chimeric NMDA receptors has identified two key residues in the lower lobe of the GluN2 agonist binding domain that control the selectivity of this compound . This finding suggests that the compound's binding site is located in the lower, membrane-proximal portion of the agonist-binding domain . This unique binding mechanism explains how DQP1105 can access this site in a subunit-selective manner, providing insights for the development of more selective compounds.

Structural Development and Structure-Activity Relationships

The development of DQP1105 represents a significant advancement in creating subunit-selective NMDA receptor modulators.

Structural Scaffold

DQP1105 belongs to a class of pyrazoline-containing dihydroquinolone negative allosteric modulators . The structure-activity relationship around the quinolone-pyrazoline core has been extensively probed by testing the potency and selectivity of analogues containing a variety of aromatic substitutions in combination with perturbations of the acyl chain moiety .

Synthesis Approaches

The synthesis of DQP1105 and related analogues has been achieved through various chemical approaches. A representative synthesis pathway involves:

  • Reaction of anthranilic acids with triphosgene to yield isatoic anhydride derivatives

  • Conversion via Weinreb amide and subsequent lithium halogen exchange reaction with aryl bromides to appropriate benzophenones

  • Condensation with ethyl acetoacetate using microwave irradiation

  • Base-catalyzed condensation with an appropriate aryl aldehyde yielding α,β-unsaturated ketones

Further modifications to this scaffold have led to the development of additional compounds with varying potency and selectivity profiles, contributing to an understanding of the structure-activity relationships of this class of compounds.

Experimental Applications

DQP1105 has proven to be a valuable tool in neuroscience research, particularly for studying the roles of specific NMDA receptor subtypes.

Electrophysiological Studies

The compound has been extensively used in electrophysiological experiments to probe the functional properties of NMDA receptors:

  • In studies of NMDA receptor-mediated excitatory postsynaptic currents (NMDAR-EPSCs), DQP1105 produced variable inhibition in wild-type mice (approximately 26.8 ± 6.7% in P7 and 29 ± 5.1% in P21 mice), but significantly less inhibition in GluN2D-null mice . This provides evidence for the contribution of GluN2D subunits to synaptic NMDA receptor responses.

Tonic NMDA Receptor Activity

DQP1105 has been instrumental in studies investigating tonic (ambient) activation of NMDA receptors:

  • Application of DQP1105 in voltage-clamp experiments has revealed tonic activation of GluN2C/GluN2D-containing NMDA receptors by ambient glutamate

  • These studies have helped elucidate the role of ambient glutamate levels in neuronal excitability and network function

In Vivo Applications

The compound has been administered in animal models to study NMDA receptor function in vivo:

  • Administration at 28 mg/kg intraperitoneally in mice has been reported

  • Typical vehicle formulation consists of 4% ethanol, 5% Tween 80, 5% PEG 400, in sterile 0.9% saline (with approximately 5% DMSO)

  • Such studies have contributed to understanding the roles of GluN2C/GluN2D-containing receptors in normal brain function and disease states

Relative Efficacy Compared to Other NMDA Receptor Antagonists

The selective nature of DQP1105 provides unique advantages over less selective NMDA receptor antagonists.

Comparative Inhibition Studies

Research comparing DQP1105 with ifenprodil (a GluN2B-selective antagonist) has revealed distinct patterns of inhibition in different genotypes:

Mouse TypeDQP-1105 Inhibition (%)Ifenprodil Inhibition (%)Total (rounded)
WT P726 ± 863 ± 4 (73)89 (99)
WT P2123 ± 549 ± 5 (59)72 (82)
Mut P711 ± 479 ± 3 (89)90 (100)
Mut P215 ± 865 ± 4 (75)70 (80)

The table shows that in mice lacking GluN2D, there was significantly less inhibition by DQP1105 and significantly more inhibition by ifenprodil , confirming the selective nature of these compounds and suggesting complementary roles of different NMDA receptor subtypes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator